REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]/[N:9]=[CH:10]/C(O)=O)=[CH:4][CH:3]=1.CC[N:16]([CH2:19]C)CC.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:22]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:19](=[O:22])[NH:16][CH:10]=[N:9]2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1.14 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)N\N=C\C(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.913 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
(PhO)2PON3
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Quantity
|
1.012 g
|
Type
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reactant
|
Smiles
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P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
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Name
|
(PhO)2PON3
|
Quantity
|
0.304 mL
|
Type
|
reactant
|
Smiles
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P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated slowly over 20 min
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Duration
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20 min
|
Type
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TEMPERATURE
|
Details
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to reflux
|
Type
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CUSTOM
|
Details
|
began at 75° C.
|
Type
|
CUSTOM
|
Details
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became more vigorous at 100° C
|
Type
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TEMPERATURE
|
Details
|
After 1 h at reflux
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
the reaction was refluxed for an additional 30 min
|
Duration
|
30 min
|
Type
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EXTRACTION
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Details
|
extracted with 1M NaOH (3×75 mL)
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Type
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WASH
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Details
|
The combined aqueous extracts were washed with Et2O (2×25 mL)
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Type
|
FILTRATION
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Details
|
The resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under suction
|
Type
|
CUSTOM
|
Details
|
high vacuum to afford a beige solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOAc-heptanes
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1N=CNC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |